![molecular formula C14H22N4O4 B1528090 5-tert-butyl 7-methyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate CAS No. 1391732-98-1](/img/structure/B1528090.png)
5-tert-butyl 7-methyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate
Vue d'ensemble
Description
The compound “5-tert-butyl 7-methyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate” is a chemical compound with a complex structure . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a triazolo-pyridine core and carboxylate ester groups . The exact structure can be found in chemical databases .Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound is part of a broader category of heterocyclic compounds that have been synthesized and evaluated for their biological activities. For example, studies have focused on the synthesis of heterocyclic systems like triazolo[1,5-a]pyrimidines, due to their promising potential as cardiovascular agents, showcasing significant coronary vasodilating and antihypertensive activities (Sato et al., 1980). These compounds, through their structural modifications, offer a framework for developing new therapeutic agents targeting cardiovascular diseases.
Antimicrobial and Antiviral Research
Further research into structurally related compounds has identified potential antimicrobial and antiviral activities. For instance, derivatives of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity, demonstrating the importance of heterocyclic compounds in the development of new treatments for tuberculosis (Titova et al., 2019). Additionally, the preparation of compounds based on the triazolopyrimidine scaffold has led to the identification of molecules with a promising ability to inhibit influenza virus RNA polymerase, highlighting the compound's relevance in antiviral research (Massari et al., 2017).
Synthetic Utility and Chemical Reactions
The synthetic utility of the compound extends to the preparation of novel heterocyclic structures. Research has demonstrated efficient and regioselective synthesis methods for creating derivatives of the triazolopyrimidine scaffold, further expanding the chemical diversity and potential applications of these compounds in scientific research (Ivanov et al., 2017). These synthetic routes facilitate the exploration of new chemical entities with potential pharmacological properties.
Structural and Mechanistic Insights
Structural and mechanistic studies of compounds within the same family have provided valuable insights into their chemical behavior and potential applications. For example, research into the cyclization of isothiosemicarbazones leading to triazolopyrimidine derivatives has proposed plausible reaction mechanisms, furthering the understanding of chemical reactivity and guiding the synthesis of novel compounds (Yamazaki et al., 1994).
Propriétés
IUPAC Name |
5-O-tert-butyl 7-O-methyl 1-ethyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-6-18-11-9(12(19)21-5)7-17(8-10(11)15-16-18)13(20)22-14(2,3)4/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYISKBNCFRHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CN(CC2C(=O)OC)C(=O)OC(C)(C)C)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104779 | |
| Record name | 5H-1,2,3-Triazolo[4,5-c]pyridine-5,7-dicarboxylic acid, 1-ethyl-1,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) 7-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391732-98-1 | |
| Record name | 5H-1,2,3-Triazolo[4,5-c]pyridine-5,7-dicarboxylic acid, 1-ethyl-1,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) 7-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391732-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-1,2,3-Triazolo[4,5-c]pyridine-5,7-dicarboxylic acid, 1-ethyl-1,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) 7-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


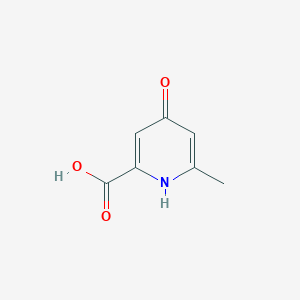
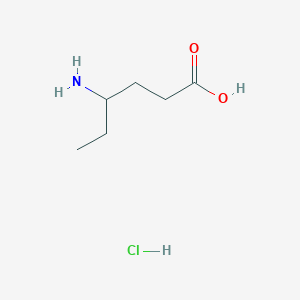

![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid](/img/structure/B1528012.png)
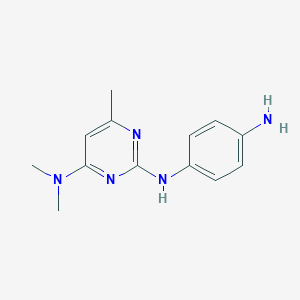
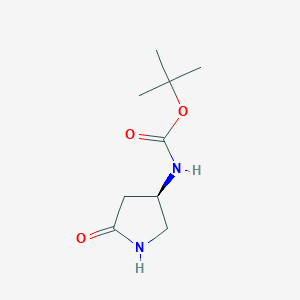

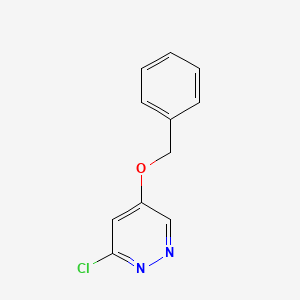
![1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid](/img/structure/B1528020.png)
![3-Benzyloxycarbonylamino-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1528021.png)
![4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1528022.png)
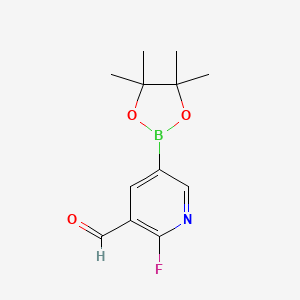
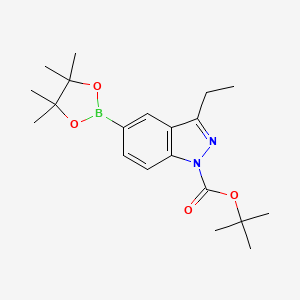
![8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B1528028.png)
